7-methyl-5-nitro-1H-indole
Overview
Description
7-methyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural compounds, including alkaloids and tryptophan. The compound this compound features a nitro group at the 5-position and a methyl group at the 7-position of the indole ring, which can influence its chemical reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-nitro-1H-indole can be achieved through various methods. One common approach involves the nitration of 7-methylindole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .
Another method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. This method can be adapted to introduce the nitro and methyl groups at specific positions on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or alkylating agents.
Major Products Formed
Reduction: 7-methyl-5-amino-1H-indole.
Oxidation: 7-methyl-5-nitroso-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
7-methyl-5-nitro-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methyl-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to receptors and enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-nitroindole: Lacks the methyl group at the 7-position, which can affect its reactivity and biological properties.
7-methylindole: Lacks the nitro group, resulting in different chemical and biological behavior.
2-methyl-5-nitroindole: The methyl group is at the 2-position instead of the 7-position, leading to variations in reactivity and applications.
Uniqueness
7-methyl-5-nitro-1H-indole is unique due to the specific positioning of the nitro and methyl groups, which can influence its chemical reactivity and biological activities. This compound’s unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
7-methyl-5-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-8(11(12)13)5-7-2-3-10-9(6)7/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLMRHYPBSQOTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311441 | |
Record name | 7-Methyl-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10553-08-9 | |
Record name | 7-Methyl-5-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10553-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-5-nitro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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